2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound “2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide” is a complex organic molecule that contains several heterocyclic moieties, including imidazole, thiazole, and pyridine . These types of compounds are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring, a thiazole ring, and a pyridine ring . These rings are connected in a specific arrangement, with various substituents attached. The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of the heterocyclic rings and the specific substituents. For example, the imidazole ring is known to be amphoteric, showing both acidic and basic properties . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be soluble in polar solvents due to the presence of the heterocyclic rings . Its exact properties could be determined using various analytical techniques .Scientific Research Applications
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been explored for their antimycobacterial properties. Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides with varying linkers, identifying compounds with significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The study highlighted the importance of specific substituents for enhancing antimycobacterial efficacy, suggesting the potential of structurally similar compounds in tuberculosis treatment (Lv et al., 2017).
Antiulcer Agents
Research by Starrett et al. (1989) on 3-substituted imidazo[1,2-a]pyridines investigated their potential as antiulcer agents, focusing on antisecretory and cytoprotective properties. Although the compounds did not show significant antisecretory activity, some demonstrated good cytoprotective effects in ethanol and HCl-induced ulcer models. This suggests the utility of imidazo[1,2-a]pyridine derivatives in developing treatments that protect the stomach lining without affecting gastric acid secretion (Starrett et al., 1989).
Antiviral Activity
Hamdouchi et al. (1999) synthesized a series of imidazo[1,2-a]pyridines with the aim of discovering new antirhinovirus agents. Their design was inspired by known antiviral compounds, and through specific synthetic pathways, they created derivatives that underwent testing for activity against human rhinovirus. This research illustrates the exploration of imidazo[1,2-a]pyridines in the context of viral infections, potentially contributing to the development of new treatments for colds and other rhinovirus-associated diseases (Hamdouchi et al., 1999).
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole moieties have been known to interact with a wide range of biological targets .
Mode of Action
It’s known that nitrogen atoms of similar compounds can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the polarity of its environment .
Future Directions
properties
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-15(22-8-3-2-4-14(22)19-12)16(23)20-13-5-9-21(10-6-13)17-18-7-11-24-17/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSADODHXNSHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCN(CC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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